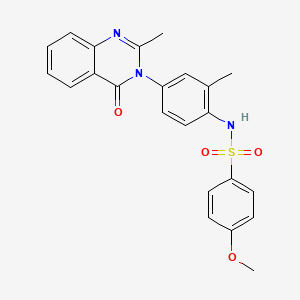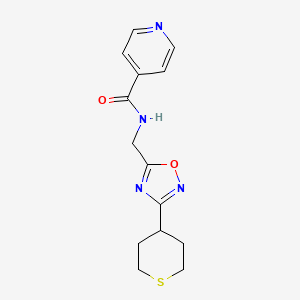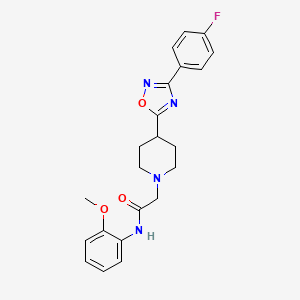
4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar quinazoline derivatives involves multi-step chemical reactions, starting from base molecules through processes like amidation, cyclization, and functional group modifications. A relevant synthesis pathway includes the reaction of quinazolinone derivatives with chlorosulfonic acid, followed by amidation with ammonia gas, showcasing a method to introduce sulfonamide groups into the molecule (Hayun et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. These analytical methods confirm the structural integrity and functional groups present in the molecule, essential for understanding its chemical behavior and interactions (Hayun et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of such molecules involves interactions with various reagents to form new derivatives, showcasing the molecule's versatility in forming heterocyclic and acyclic moieties. These reactions are pivotal for modifying the compound's chemical properties for specific applications (A. Rahman et al., 1991).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior under different conditions. Studies on similar molecules have shown that crystal structure analysis can reveal intermolecular interactions like C—H⋯π and C—H⋯O interactions, which influence the compound's solubility and stability (V. Z. Rodrigues et al., 2015).
Wissenschaftliche Forschungsanwendungen
Pharmacological and Structural Relationships
- Diuretic and Antihypertensive Agents: A study synthesized N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives, including compounds structurally similar to the mentioned compound, evaluating their diuretic, antihypertensive, and anti-diabetic potentials. Some compounds showed significant activity, suggesting potential pharmacological applications (Rahman et al., 2014).
Photophysical and Photochemical Properties
- Photodynamic Therapy for Cancer Treatment: Research on zinc phthalocyanine derivatives with benzenesulfonamide groups, similar to the target compound, showed promising properties for photodynamic therapy. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and were found suitable as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Chemical Synthesis and Characterization
- Synthesis of Novel Quinazolinone Derivatives: A study involved the synthesis and characterization of novel quinazolinone derivatives with potential antimicrobial activities. This indicates the utility of such compounds in developing new antimicrobial agents (Habib et al., 2013).
- Ligand Systems for Metal Complexes: Research focusing on synthesizing Schiff base ligands containing sulfanilamide and quinazolinone fragments, similar to the target compound, led to the development of metal complexes with luminescence properties. These findings have implications for materials science and coordination chemistry (Popov et al., 2017).
Biochemical and Pharmacological Research
- Anticonvulsant Evaluation: Synthesis of quinazoline derivatives, including methaqualone analogs, and their evaluation for anticonvulsant activity showcased the potential use of such compounds in treating seizures. The study compared these derivatives with standard drugs, highlighting their therapeutic potential (El-Azab et al., 2011).
Eigenschaften
IUPAC Name |
4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-15-14-17(26-16(2)24-22-7-5-4-6-20(22)23(26)27)8-13-21(15)25-31(28,29)19-11-9-18(30-3)10-12-19/h4-14,25H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPWNQUQJRNOOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-chloro-4-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2489062.png)
![3-Fluoro-4-[(trifluoromethyl)sulfanyl]aniline](/img/structure/B2489063.png)
![2-[[6-(4-Morpholinyl)-4-oxo-3-(phenylmethyl)-2-quinazolinyl]thio]acetic acid ethyl ester](/img/structure/B2489065.png)



![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)

![(1S,4R,5R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2489076.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2489078.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2489079.png)